![molecular formula C18H32O3 B1243012 (9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid](/img/structure/B1243012.png)
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid
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Overview
Description
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid is a natural product found in Oryza sativa with data available.
Scientific Research Applications
Chemoenzymatic Synthesis
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid has been a subject of synthetic research. Johnson and Griengl (1997) demonstrated its synthesis using a hydroxynitrile lyase from Hevea brasiliensis, highlighting its potential in enzymatic processes (Johnson & Griengl, 1997).
Taste Properties in Food Products
Gläser et al. (2021) investigated the bitter taste contribution of lipids, including hydroxyoctadecadienoic acid isomers, in commercial pea-protein isolates. This study is significant in understanding the sensory properties of food products (Gläser et al., 2021).
Role in Fungal Biology
Garscha and Oliw (2007) explored the steric analysis of hydroxyoctadecadienoic acids produced by fungi. Their research provides insights into the role of these compounds in fungal metabolism and ecology (Garscha & Oliw, 2007).
Medical Research
Setty, Berger, and Stuart (1987) examined the influence of 13-hydroxyoctadeca-9,11-dienoic acid on thromboxane A2 synthesis in human platelets. This research contributes to the understanding of blood coagulation processes (Setty, Berger, & Stuart, 1987).
Biomimetic Nitration in Linoleic Acid Metabolism
Manini et al. (2008) studied the biomimetic nitration of (13S,9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid. This research is essential in understanding lipid modification pathways in biological systems (Manini et al., 2008).
properties
Product Name |
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid |
---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9Z,12E)-13-hydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,15,19H,2-6,8,10-14,16H2,1H3,(H,20,21)/b9-7-,17-15+ |
InChI Key |
KJXHHTPQSFDEKB-ZKMIVQISSA-N |
Isomeric SMILES |
CCCCC/C(=C\C/C=C\CCCCCCCC(=O)O)/O |
Canonical SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)O)O |
synonyms |
13-hydroxylinoleic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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